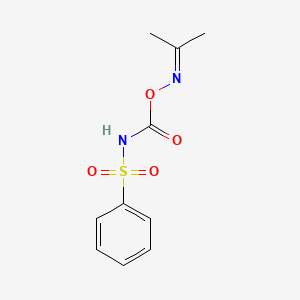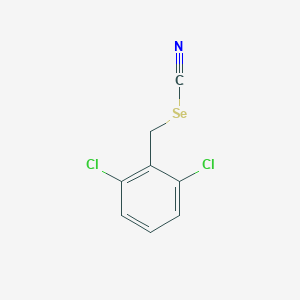
(2,6-Dichlorophenyl)methyl selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dichlorophenyl)methyl selenocyanate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in multiple applications, including chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
(2,6-Dichlorophenyl)methyl selenocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
(2,6-Dichlorophenyl)methyl selenocyanate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential biological activity and interactions with biological molecules. In medicine, it is explored for its potential therapeutic effects and mechanisms of action. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)methyl selenocyanate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific molecular targets and pathways involved .
Comparison with Similar Compounds
(2,6-Dichlorophenyl)methyl selenocyanate can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or propertiesSome similar compounds include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl selenocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NSe/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWKGVHRSLZLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C[Se]C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C[Se]C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7,8,9,10,11-hexahydro-5H-[1,2,4]triazolo[4,3-a]azonine;sulfuric acid](/img/structure/B8039075.png)
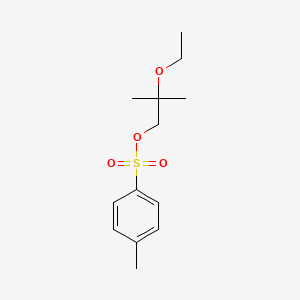
![5-[4-(3-amino-1H-1,2,4-triazol-5-yl)phenyl]-1H-1,2,4-triazol-3-amine;hydrochloride](/img/structure/B8039090.png)
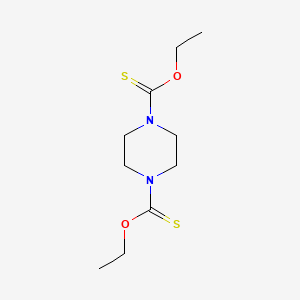
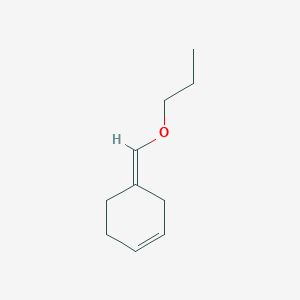
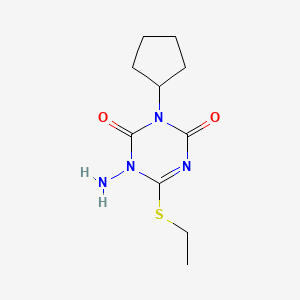

![2-([2-[(Tetrahydro-2H-pyran-2-yloxy)methyl]-2-propenyl]oxy)tetrahydro-2H-pyran](/img/structure/B8039124.png)
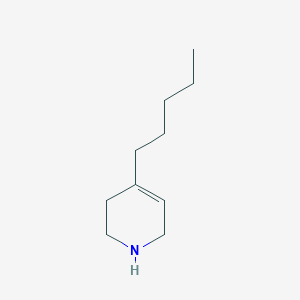
![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)
![[(Z)-[(4-chlorophenyl)-cyanomethylidene]amino] N,N-dimethylcarbamate](/img/structure/B8039152.png)
![2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)
